molecular formula C16H21BFNO3 B8131182 N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B8131182
M. Wt: 305.2 g/mol
InChI Key: GFAKKMLJXNPSGN-UHFFFAOYSA-N
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Description

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a compound that features a boronic acid ester and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the boronic acid ester: This is achieved by reacting 2-fluoro-3-iodophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.

    Cyclopropanation: The resulting boronic acid ester is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, under controlled conditions.

    Amidation: Finally, the cyclopropanated product is reacted with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The boronic acid ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The aromatic ring can undergo reduction reactions, potentially altering the electronic properties of the compound.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of the corresponding boronic acid.

    Reduction: Formation of reduced aromatic derivatives.

    Substitution: Formation of substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is used as a building block for the construction of more complex molecules. Its boronic acid ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the boronic acid ester group can interact with biological targets, making it a valuable moiety in drug design.

Industry

In the materials science field, this compound can be used in the development of advanced materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties, making it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism by which N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronic acid ester group can form reversible covalent bonds with active site residues, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is unique due to its combination of a boronic acid ester and a fluorinated aromatic ring with a cyclopropane carboxamide moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in synthesis, medicinal chemistry, and materials science.

Properties

IUPAC Name

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)11-6-5-7-12(13(11)18)19-14(20)10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKKMLJXNPSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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